molecular formula C14H16FNO3 B597902 N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one CAS No. 1211594-21-6

N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one

Cat. No. B597902
CAS RN: 1211594-21-6
M. Wt: 265.284
InChI Key: YYGPYBIGAQSMOJ-UHFFFAOYSA-N
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Description

“N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one” is a research chemical with the CAS Number: 1211594-21-6 . It has a molecular weight of 265.28 and its molecular formula is C14H16FNO3 . It is a white to orange solid .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 7-fluoro-4-oxo-3,4-dihydro-1 (2H)-quinolinecarboxylate . The InChI code is 1S/C14H16FNO3/c1-14 (2,3)19-13 (18)16-7-6-12 (17)10-5-4-9 (15)8-11 (10)16/h4-5,8H,6-7H2,1-3H3 . The InChI key is YYGPYBIGAQSMOJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid and its color ranges from white to orange . It has a molecular weight of 265.28 . The compound has a complexity of 377 and a topological polar surface area of 46.6 . It has 4 hydrogen bond acceptors and no hydrogen bond donors . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one has been used as a precursor in the synthesis of various fluorinated heterocycles. These heterocycles are crucial in pharmaceutical and agrochemical industries. Detailed studies involve rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate, leading to the synthesis of 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones among others (Wu et al., 2017).
  • Additionally, a method for the asymmetric transfer hydrogenation and dynamic kinetic resolution of N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-ones has been reported, converting them into cis-fluoro alcohols with high yields and enantiomeric excess, using ruthenium complexes (Betancourt et al., 2022).

Advanced Materials and Analytical Applications

  • The compound has been involved in the radiosynthesis of [18 F]MK-6240, a PET radiotracer for imaging neurofibrillary tangles. A one-step synthesis from its bis-Boc protected precursor has been reported, demonstrating its utility in neurological research (Hopewell et al., 2019).
  • Quantum chemical calculations on boron complexes, including those with fluorine atoms, have been performed, suggesting potential applications in drug development, specifically as anticancer agents (Sayın & Karakaş, 2018).
  • It has also been used in the study of photophysical and electrochemical properties of various compounds, demonstrating its relevance in the field of material science and sensor technology (Kamble et al., 2017).

Safety and Hazards

The compound has the GHS07 pictogram . The hazard statements are H315, H319, and H335 . The precautionary statements are P261, P305+351+338, and P302+352 .

properties

IUPAC Name

tert-butyl 7-fluoro-4-oxo-2,3-dihydroquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-5-4-9(15)8-11(10)16/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGPYBIGAQSMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one

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